molecular formula C13H16ClNO3 B1502924 6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride CAS No. 1189985-17-8

6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride

Cat. No.: B1502924
CAS No.: 1189985-17-8
M. Wt: 269.72 g/mol
InChI Key: WJUGAYAKLNBLGX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Features

The compound’s IUPAC name, 6-hydroxy-spiro[2H-1-benzopyran-2,4'-piperidin]-4(3H)-one hydrochloride , reflects its spirocyclic architecture. Key structural elements include:

  • Chroman ring : A 2H-1-benzopyran moiety (a fused benzene ring with an oxygen atom at position 1 and a ketone at position 4).
  • Piperidine ring : A six-membered saturated nitrogen-containing heterocycle.
  • Spiro junction : The shared atom between the chroman and piperidine rings is at positions 2 and 4', respectively.
  • Hydroxyl group : Positioned at the 6th carbon of the chroman ring.
Property Value Source
CAS Number 1189985-17-8
Molecular Formula C₁₃H₁₆ClNO₃
Molecular Weight 269.72 g/mol
Synonyms 6-Hydroxyspiro[chroman-2,4''-piperidin]-4-one HCl

Structural Isomerism and Tautomerism

The chroman ring system can exist in alternative tautomeric forms depending on pH and solvent conditions. However, the hydrochloride salt stabilizes the keto form of the chroman ring, preventing tautomerization. The piperidine ring adopts a chair conformation, with the nitrogen atom contributing to the compound’s basicity and reactivity.

Historical Development in Heterocyclic Chemistry

Origins of Spirocyclic Chemistry

Spirocyclic compounds were first systematically studied by Adolf von Baeyer in the late 19th century, who recognized their unique structural properties. The development of spiro compounds like 6-hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride is rooted in the broader evolution of heterocyclic chemistry, which includes:

  • Piperidine Synthesis : Piperidine, a six-membered amine ring, was first isolated from black pepper and later synthesized via pyridine hydrogenation.
  • Chroman Derivatives : Chroman rings (benzopyran derivatives) were extensively studied in the 20th century for their role in flavonoid and coumarin structures.
  • Spiro-Fusion Techniques : Modern synthetic methods

Properties

IUPAC Name

6-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3.ClH/c15-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-14-6-4-13;/h1-2,7,14-15H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUGAYAKLNBLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672834
Record name 6-Hydroxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189985-17-8
Record name 6-Hydroxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitubercular research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO3HClC_{13}H_{15}NO_3\cdot HCl, with a molecular weight of approximately 269.73 g/mol. The compound features a spiro structure that combines a chroman moiety with a piperidine ring, contributing to its unique biological properties.

Antibacterial Activity

Research indicates that derivatives of spiro[chroman-2,4'-piperidin]-4-one exhibit significant antibacterial properties. For instance, a study reported that certain analogs demonstrated minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against various bacterial strains, including Clostridium difficile . The mechanism of action involves disrupting bacterial membrane potential and inhibiting macromolecular biosynthesis, particularly through the inhibition of DNA topoisomerase IV .

Antitubercular Activity

A series of spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One compound (PS08) exhibited significant inhibition with an MIC value of 3.72 μM, while others ranged from 7.68 to 230.42 μM compared to the standard drug isoniazid (INH) with an MIC of 0.09 μM . The cytotoxicity towards human lung fibroblast cells was also assessed, revealing that while some compounds were effective against Mtb, they exhibited acute cytotoxicity.

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific functional groups on the spiro[chroman-2,4'-piperidin]-4-one scaffold significantly influence biological activity. For example:

  • Hydroxyl Groups : The presence of hydroxyl groups at the 5 and 7 positions enhances antibacterial activity.
  • Lipophilic Substituents : The introduction of hydrophobic substituents on the B ring contributes positively to the bioactivity profile .

Case Studies

  • Study on Antibacterial Activity : A comprehensive evaluation of various spiro[chroman-2,4'-piperidin]-4-one derivatives showed that modifications at specific positions led to enhanced potency against Staphylococcus aureus and Escherichia coli .
  • Antitubercular Evaluation : In a comparative study, the synthesized compounds were tested against multiple strains of Mtb, revealing promising candidates for further development in tuberculosis treatment .

Data Summary

CompoundMIC (μg/mL)Activity TypeReference
PS083.72Antitubercular
Compound A0.39Antibacterial
Compound B12.5Antitubercular
Compound C200Antitubercular

Scientific Research Applications

Structure-Activity Relationship (SAR)

The SAR analysis identified critical structural features contributing to antibacterial efficacy:

  • Hydrophobic Substituents : The presence of hydrophobic groups at the 2-position significantly enhanced activity.
  • Hydroxy Groups : Hydroxy groups at the 5- and 7-positions were found to be essential for increasing antibacterial potency.
  • Mechanism of Action : Selected compounds were shown to dissipate bacterial membrane potential and inhibit DNA topoisomerase IV, suggesting complex mechanisms beyond mere membrane disruption .

Case Studies

  • Compound PS08 : In a study evaluating spiro[chroman-2,4'-piperidin]-4-one analogs, PS08 exhibited an MIC of 3.72 μM against M. tuberculosis, outperforming standard treatments like isoniazid (INH) which had an MIC of 0.09 μM. However, it also showed acute cytotoxicity in human lung fibroblast cell lines .
  • Dihydroxy Derivatives : Another study synthesized several 5,7-dihydroxy derivatives which displayed improved activity against S. aureus, reinforcing the importance of hydroxyl substitution in enhancing antibacterial properties .

Case Studies

  • Screening for Apoptosis-Inducing Activity : A study focused on synthesizing novel spiro[chroman-2,4'-piperidin]-4-one derivatives and screened them for anticancer activity. Several compounds demonstrated significant apoptosis-inducing effects in various cancer cell lines, highlighting their therapeutic potential in oncology .
  • Combination Therapies : The potential use of these compounds in combination with existing therapies has been explored. For instance, co-administering spiro derivatives with chemotherapeutics could enhance the overall treatment efficacy by targeting multiple pathways involved in cancer cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological activity of spirochromanones is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Substituent Variations at the 6-Position

6-Fluorospiro[chroman-2,4'-piperidin]-4-one Hydrochloride
  • Molecular Formula: C₁₃H₁₅ClFNO₂
6-Chlorospiro[chroman-2,4'-piperidin]-4-one Hydrochloride
  • Molecular Formula: C₁₃H₁₅Cl₂NO₂
  • Key Features: The chlorine atom increases lipophilicity, which may improve blood-brain barrier penetration.
6-Methylspiro[chroman-2,4'-piperidin]-4-one Hydrochloride
  • Molecular Formula: C₁₄H₁₈ClNO₂
  • No direct biological data are available, but analogous studies suggest methyl substituents may stabilize π-π interactions in enzyme active sites .

Substituent Variations at the 7-Position

7-(5-((Substituted-Amino)-Methyl)-Thiophen-2-yl)-Spiro[chroman-2,4'-piperidin]-4-one Hydrochloride
  • Key Features: Thiophene-linked amino groups at the 7-position significantly enhance cytotoxicity. For example, compound 40 (IC₅₀ = 13.15 µM against B16F10 melanoma) demonstrated high selectivity (SI = 13.37), attributed to the thiophene moiety’s ability to modulate electron distribution and hydrogen bonding .

Bulky Substituents and Bridged Derivatives

Sulfonyl-Bridged Spirochromanone (Compound 16)
  • Key Features : A sulfonyl group at the 7-position resulted in exceptional cytotoxicity (IC₅₀ = 0.31–5.62 µM across three cancer lines). This substituent likely improves target engagement via sulfone-oxygen interactions and conformational restriction .
Trimethoxyphenyl Derivative (Compound 15)
  • Key Features : Bulky trimethoxyphenyl groups reduced activity (IC₅₀ = 18.77–47.05 µM), suggesting steric hindrance may impede binding to cellular targets .

Preparation Methods

Stepwise Synthesis Approach

Based on literature and synthetic analogs of spiro[chroman-2,4'-piperidin]-4-one derivatives, the preparation involves:

  • Starting Materials:

    • Chromanone derivatives or appropriately substituted chroman precursors.
    • Piperidine or substituted piperidine derivatives.
  • Spirocyclization Reaction:
    The key synthetic step is the spirocyclization, where the piperidine ring is fused to the chroman ring at the 2 and 4' positions. This is often achieved via nucleophilic attack or condensation reactions under controlled conditions.

  • Hydroxylation:
    Selective hydroxylation at the 6-position of the chroman ring is introduced either by direct hydroxylation using oxidizing agents or by employing hydroxylated precursors.

  • Salt Formation:
    The free base is converted into the hydrochloride salt by treatment with hydrochloric acid, improving the compound's physicochemical properties for handling and biological evaluation.

Solvent and Condition Optimization

  • Solvents such as DMSO, PEG300, Tween 80, and corn oil are used in the formulation and dissolution steps for in vivo and in vitro studies.
  • The addition of solvents is performed sequentially, ensuring clarity of the solution before proceeding to the next solvent addition, often aided by vortexing, ultrasound, or mild heating.

Preparation of Stock Solutions and Formulations

A practical aspect of preparation involves making stock solutions for biological assays or formulation for in vivo studies:

Stock Solution Concentration Amount of Compound (mg) Volume of Solvent (mL)
1 mM 1 3.7175
1 mM 5 18.5874
1 mM 10 37.1747
5 mM 1 0.7435
5 mM 5 3.7175
5 mM 10 7.4349
10 mM 1 0.3717
10 mM 5 1.8587
10 mM 10 3.7175

Note: Volumes correspond to the solvent required to achieve the desired molarity for the given mass of compound.

Research Findings on Synthetic Analogs and Confirmation

  • The structures of synthesized spiro[chroman-2,4'-piperidin]-4-one derivatives, including hydroxylated analogs, have been confirmed by advanced analytical techniques such as proton and carbon-13 nuclear magnetic resonance (^1H-NMR, ^13C-NMR) and mass spectrometry.
  • These methods validate the successful formation of the spirocyclic framework and the presence of the hydroxyl group at the 6-position.

Notes on Synthetic Challenges and Optimization

  • The selective hydroxylation at the 6-position requires careful control to avoid over-oxidation or side reactions.
  • The order of solvent addition and ensuring solution clarity is critical for reproducibility and stability in formulation steps.
  • The hydrochloride salt formation enhances solubility, which is essential for biological testing and pharmaceutical development.

Summary Table of Preparation Methodology

Step Description Key Reagents/Conditions Analytical Confirmation
Chroman ring formation Synthesis of chromanone or precursor Standard organic synthesis methods NMR, MS
Piperidine introduction Spirocyclization to fuse piperidine ring Condensation/nucleophilic attack NMR, MS
Hydroxylation Introduction of 6-hydroxy group Selective oxidation or hydroxylated precursors NMR, MS
Hydrochloride salt formation Treatment with HCl to form stable salt Acid-base reaction Physical properties, solubility
Stock solution preparation Dissolution in solvents (DMSO, PEG300, etc.) Sequential solvent addition with mixing Visual clarity, concentration verification

Q & A

Q. Which in vitro assays are standard for evaluating anticancer activity, and how should IC50 values be interpreted?

  • Assays : MTT assays are widely used to measure cytotoxicity in cancer cell lines (e.g., MCF-7, HT-29, A2780). IC50 values (e.g., 0.31–5.62 µM for compound 16) indicate concentration-dependent efficacy. Lower IC50 correlates with higher potency .
  • Interpretation : Compare IC50 across cell lines to assess selectivity. For instance, compound 16 showed 10-fold higher potency in MCF-7 than HT-29, suggesting tissue-specific activity .

Q. How do structural features like sulfonyl or trimethoxyphenyl groups influence bioactivity?

  • SAR Insights : Sulfonyl substitutions (e.g., compound 16) enhance cytotoxicity by improving solubility and target binding. In contrast, bulky groups like trimethoxyphenyl (compound 15) reduce activity (IC50: 18.77–47.05 µM), likely due to steric hindrance .
  • Design Tip : Prioritize small, electronegative substituents for optimal interactions with hydrophobic enzyme pockets.

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data between structurally similar derivatives?

  • Case Study : Compound 15 (trimethoxyphenyl) showed weak activity despite structural similarity to active analogs. Resolution involves:
  • Computational Modeling : Docking studies to assess steric clashes or poor binding affinity.
  • Metabolic Stability Tests : Evaluate if rapid degradation (e.g., via CYP450) reduces efficacy .
    • Recommendation : Combine in vitro assays with molecular dynamics simulations to identify non-intuitive structure-activity relationships.

Q. What mechanisms of action (e.g., apoptosis, cell cycle arrest) are implicated, and how are they validated?

  • Apoptosis : Annexin V/PI staining quantifies early/late apoptosis. Compound 16 induced >3x early apoptosis in MCF-7 cells at 24 hours .
  • Cell Cycle Analysis : Flow cytometry revealed compound 16 increased sub-G1 (apoptotic) and G2/M (arrested) populations, confirming dual mechanisms .
  • Validation : Correlate mechanistic data with gene/protein expression (e.g., caspase-3, Bcl-2) via qPCR/Western blot.

Q. What strategies improve the selectivity index (SI) of derivatives for therapeutic development?

  • Approach : Optimize SI by balancing cytotoxicity in cancer vs. normal cells. For example, compound 40 (melanoma study) achieved SI = 13.37 via selective B16F10 targeting .
  • Tactics :
  • Structural Tweaks : Introduce polar groups (e.g., hydroxyl) to reduce off-target binding.
  • Prodrug Design : Mask reactive groups to enhance tumor-specific activation .

Q. How do physicochemical properties (logP, PSA) influence pharmacokinetics and bioactivity?

  • Critical Properties :
  • logP : Optimal range (2.7–3.5) ensures membrane permeability without excessive hydrophobicity. Compound 16’s logP = 2.75 aligns with this .
  • PSA (Polar Surface Area) : Lower PSA (<80 Ų) improves blood-brain barrier penetration for CNS targets .
    • ADME Profiling : Use in silico tools (e.g., SwissADME) to predict absorption/distribution and guide lead optimization.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride
Reactant of Route 2
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6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.